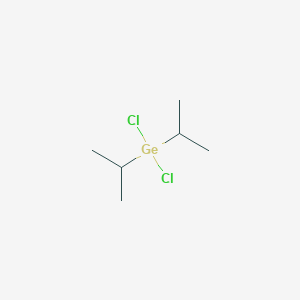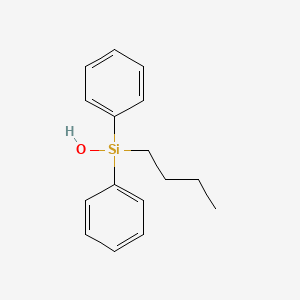
Butyl(diphenyl)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(diphenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to a butyl group and two phenyl groups, along with a hydroxyl group. This compound is part of the broader class of silanols, which are silicon analogs of alcohols. Silanols are known for their unique chemical properties and are widely used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl(diphenyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of butyl(diphenyl)chlorosilane. The reaction typically proceeds as follows:
Butyl(diphenyl)chlorosilane+H2O→this compound+HCl
This reaction is usually carried out under controlled conditions to ensure the complete conversion of the chlorosilane to the silanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves batch processes where oligomeric siloxane diols are polycondensed to obtain silanol end-capped polymers . The process typically includes steps to remove volatile compounds and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl(diphenyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: Silanols can be reduced to silanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Silanones
Reduction: Silanes
Substitution: Various substituted silanes depending on the reagent used
Wissenschaftliche Forschungsanwendungen
Butyl(diphenyl)silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the study of silicon-based biochemistry.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of butyl(diphenyl)silanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, silanols can interact with enzymes and other proteins, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenylsilanediol
- Triphenylsilanol
- Butyl(trimethyl)silanol
Uniqueness
Butyl(diphenyl)silanol is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical properties. The combination of these groups allows for specific reactivity patterns and applications that are not observed in other silanols .
Eigenschaften
CAS-Nummer |
17964-41-9 |
|---|---|
Molekularformel |
C16H20OSi |
Molekulargewicht |
256.41 g/mol |
IUPAC-Name |
butyl-hydroxy-diphenylsilane |
InChI |
InChI=1S/C16H20OSi/c1-2-3-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 |
InChI-Schlüssel |
GEEVFOWFGFZMKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


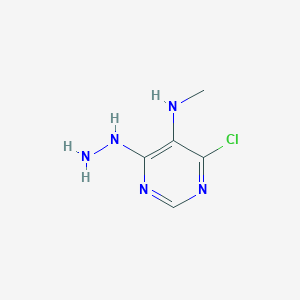
![1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B14719838.png)


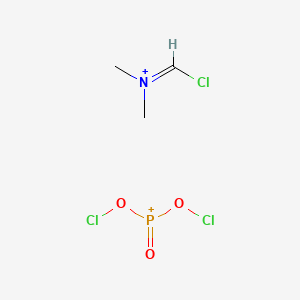
![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)

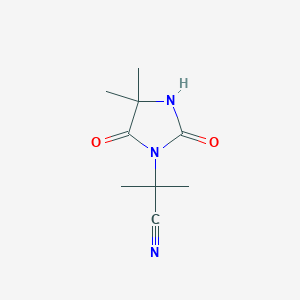
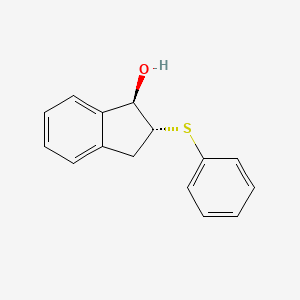

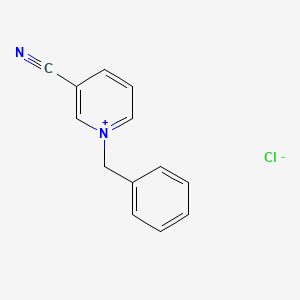

![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
